N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide
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Overview
Description
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide is an organic compound with a complex structure that includes cyano groups, a phenyl ring with a methylsulfanyl substituent, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylsulfanylbenzaldehyde with malononitrile in the presence of a base to form the intermediate 3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enal. This intermediate is then reacted with acetamide under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3,3-dicyano-2-(4-methylphenyl)prop-2-enyl]acetamide: Lacks the sulfanyl group, which affects its reactivity and applications.
N-[3,3-dicyano-2-(4-methoxyphenyl)prop-2-enyl]acetamide: Contains a methoxy group instead of a methylsulfanyl group, leading to different electronic properties.
Uniqueness
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
73791-07-8 |
---|---|
Molecular Formula |
C14H13N3OS |
Molecular Weight |
271.34 g/mol |
IUPAC Name |
N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide |
InChI |
InChI=1S/C14H13N3OS/c1-10(18)17-9-14(12(7-15)8-16)11-3-5-13(19-2)6-4-11/h3-6H,9H2,1-2H3,(H,17,18) |
InChI Key |
CLSSVUOUSYOGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(=C(C#N)C#N)C1=CC=C(C=C1)SC |
Origin of Product |
United States |
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